8-hydroxydeoxyguanosine 5'-monophosphate 8-hydroxydeoxyguanosine 5'-monophosphate
Brand Name: Vulcanchem
CAS No.: 127027-50-3
VCID: VC0141554
InChI: InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1
SMILES: C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)O)O
Molecular Formula: C10H14N5O8P
Molecular Weight: 363.22 g/mol

8-hydroxydeoxyguanosine 5'-monophosphate

CAS No.: 127027-50-3

Main Products

VCID: VC0141554

Molecular Formula: C10H14N5O8P

Molecular Weight: 363.22 g/mol

8-hydroxydeoxyguanosine 5'-monophosphate - 127027-50-3

CAS No. 127027-50-3
Product Name 8-hydroxydeoxyguanosine 5'-monophosphate
Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
IUPAC Name [(2R,3S,5R)-5-(2-amino-6,8-dioxo-3,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1
Standard InChIKey AQIVLFLYHYFRKU-VPENINKCSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)O)O
SMILES C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)O)O
Synonyms 8-hydroxydeoxyguanosine 5'-monophosphate
PubChem Compound 447903
Last Modified Nov 09 2021
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